molecular formula C31H57F3N10O9 B10783012 Lrgils-NH2 (tfa)

Lrgils-NH2 (tfa)

Cat. No.: B10783012
M. Wt: 770.8 g/mol
InChI Key: WAJZJSXRZQDBKL-DBYSMBDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LRGILS-NH2 (TFA) is a reverse-sequence peptide used as a control for SLIGRL-NH2, a protease-activated receptor-2 (PAR-2) agonist. This compound is primarily utilized in scientific research to study the effects and mechanisms of PAR-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LRGILS-NH2 (TFA) involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of LRGILS-NH2 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

LRGILS-NH2 (TFA) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups susceptible to these processes .

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The primary product of interest is the peptide LRGILS-NH2 (TFA) itself, which is used as a control in various biological assays .

Scientific Research Applications

LRGILS-NH2 (TFA) is widely used in scientific research, particularly in the study of protease-activated receptors. Its applications include:

Mechanism of Action

LRGILS-NH2 (TFA) acts as a control peptide for SLIGRL-NH2, which is a PAR-2 agonist. While SLIGRL-NH2 activates PAR-2, LRGILS-NH2 (TFA) does not, making it useful for distinguishing specific effects mediated by PAR-2 activation. The molecular targets and pathways involved include the activation of G-protein-coupled receptors and downstream signaling cascades that regulate various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LRGILS-NH2 (TFA) is unique in its role as a reverse-sequence control peptide, providing a valuable tool for researchers to differentiate between specific and non-specific effects in PAR-2 studies. Its high purity and well-defined sequence make it a reliable standard in various experimental setups .

Properties

Molecular Formula

C31H57F3N10O9

Molecular Weight

770.8 g/mol

IUPAC Name

(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1

InChI Key

WAJZJSXRZQDBKL-DBYSMBDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.